molecular formula C21H19N3 B2396985 2-[Bis(4-methylphenyl)methyl]benzotriazole CAS No. 182057-79-0

2-[Bis(4-methylphenyl)methyl]benzotriazole

Cat. No.: B2396985
CAS No.: 182057-79-0
M. Wt: 313.404
InChI Key: WAZFISPSMDAYNC-UHFFFAOYSA-N
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Description

2-[Bis(4-methylphenyl)methyl]benzotriazole is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This particular compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a benzotriazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(4-methylphenyl)methyl]benzotriazole typically involves the reaction of benzotriazole with bis(4-methylphenyl)methanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzotriazole to form the final product. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reactant concentrations. This method ensures consistent product quality and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-[Bis(4-methylphenyl)methyl]benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[Bis(4-methylphenyl)methyl]benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Bis(4-methylphenyl)methyl]benzotriazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-[Bis(4-methylphenyl)methyl]benzotriazole stands out due to its dual 4-methylphenyl groups, which enhance its stability and effectiveness as a UV stabilizer. Its unique structure also contributes to its potential biological activities, making it a versatile compound in both industrial and research applications .

Properties

IUPAC Name

2-[bis(4-methylphenyl)methyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3/c1-15-7-11-17(12-8-15)21(18-13-9-16(2)10-14-18)24-22-19-5-3-4-6-20(19)23-24/h3-14,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZFISPSMDAYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)N3N=C4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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